

Introduction: The Analytical Challenge of 5-Thiazolamine Hydrochloride

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Compound of Interest

Compound Name: *5-Thiazolamine hydrochloride*

Cat. No.: B1393155

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5-Thiazolamine hydrochloride is a heterocyclic amine that serves as a vital structural motif and building block in medicinal chemistry and materials science. As a five-membered aromatic ring containing both sulfur and nitrogen, its unique electronic properties make it a valuable precursor for synthesizing a range of biologically active compounds. The hydrochloride salt form enhances its stability and solubility, which is advantageous for handling and formulation but requires careful consideration during analytical characterization.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the definitive structural elucidation of **5-Thiazolamine hydrochloride** using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote procedures to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound in solution.^[1] For **5-Thiazolamine hydrochloride**, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the atomic connectivity and chemical environment of the molecule.

Core Principle: Probing the Nuclear Environment

NMR operates by measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment. This allows us to distinguish between different atoms within a molecule, such as the protons on the thiazole ring versus those of the amine group.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.^[1] The following protocol is optimized for **5-Thiazolamine hydrochloride**.

Diagram: NMR Sample Preparation and Analysis Workflow



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Caption: Workflow for NMR analysis, from sample preparation to data processing.

Step-by-Step Methodology:

- Solvent Selection: The choice of a deuterated solvent is critical to avoid large interfering signals from protonated solvent molecules.^{[2][3]} For **5-Thiazolamine hydrochloride**, DMSO-d6 (Deuterated Dimethyl Sulfoxide) is an excellent choice due to its ability to dissolve polar salts and its residual proton peak (~2.50 ppm) which typically does not overlap with the analyte signals.^[4]
- Sample Concentration: The required sample amount depends on the specific experiment.^[5]
 - For ^1H NMR: A concentration of 1-10 mg dissolved in 0.5-0.6 mL of DMSO-d6 is generally sufficient for good signal-to-noise.^[5]

- For ^{13}C NMR: Due to the lower natural abundance of the ^{13}C isotope, a higher concentration of 5-30 mg is recommended to obtain a quality spectrum in a reasonable time.[1][5]
- Sample Handling:
 - Use a high-quality, clean 5 mm NMR tube to ensure good magnetic field homogeneity.[3]
 - Ensure the solid is completely dissolved. If any particulate matter remains, filter the solution into the NMR tube using a Pasteur pipette with a small plug of glass wool.[3] Suspended solids can degrade spectral quality, leading to broad lines.[3]
 - The final solution height in the tube should be approximately 4.0-5.0 cm (0.5-0.6 mL) for optimal shimming on most modern spectrometers.[2][5]

Data Interpretation: Decoding the Spectra

The structure of **5-Thiazolamine hydrochloride** ($\text{C}_3\text{H}_4\text{N}_2\text{S}\cdot\text{HCl}$) provides a clear basis for predicting its NMR spectra.

^1H NMR Spectrum:

The protonated form in solution will have three distinct types of protons: two on the aromatic thiazole ring and those associated with the ammonium group.

- Aromatic Protons: Published data for 5-aminothiazole hydrochloride in DMSO-d6 shows two singlets in the aromatic region.[6]
 - $\delta \sim 9.10$ ppm (s, 1H): This downfield signal is assigned to the proton at the C2 position. Its significant deshielding is due to its position between the electronegative nitrogen and sulfur atoms within the aromatic ring.
 - $\delta \sim 7.22$ ppm (s, 1H): This signal corresponds to the proton at the C4 position.
- Amine/Ammonium Protons (NH_3^+): The protons on the nitrogen atom are expected to be present. Due to proton exchange with residual water in the solvent and the acidic nature of the hydrochloride, this signal often appears as a broad singlet. Its chemical shift can be variable.

¹³C NMR Spectrum:

The molecule contains three unique carbon atoms in the thiazole ring, which will give rise to three distinct signals.

- C2 Carbon: Similar to its attached proton, the C2 carbon is situated between nitrogen and sulfur and is expected to be the most deshielded carbon, appearing significantly downfield.
- C5 Carbon: This carbon is directly attached to the electron-donating amino group. In related aminothiazole structures, carbons bearing an amine group are often highly deshielded due to resonance effects, with shifts potentially in the δ 152–158 ppm range.[7]
- C4 Carbon: This carbon will appear at a more upfield position relative to C2 and C5.

Analysis Type	Signal	Expected Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H NMR	H-2	~9.10[6]	Singlet (s)	Thiazole ring proton
H-4	~7.22[6]	Singlet (s)	Thiazole ring proton	
NH ₃ ⁺	Variable	Broad Singlet (br s)	Ammonium protons	
¹³ C NMR	C2	Highly Downfield	-	C-S-N
C5	Downfield (~150-160)	-	C-NH ₃ ⁺	
C4	Upfield (aromatic region)	-	C-H	

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and

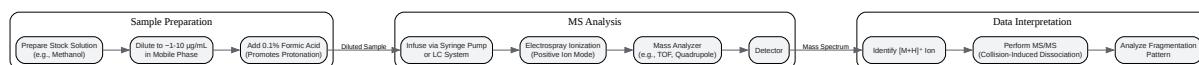
elemental formula of a compound and can provide structural information through fragmentation analysis.

Core Principle: Soft Ionization with Electrospray (ESI)

For a polar and potentially thermally sensitive molecule like **5-Thiazolamine hydrochloride**, Electrospray Ionization (ESI) is the method of choice.[8] ESI is a "soft ionization" technique that transfers ions from a solution into the gas phase with minimal fragmentation.[9][10] This is ideal for observing the intact molecular ion, which is the primary goal of the initial MS analysis.

Experimental Protocol: ESI-MS Analysis

Diagram: ESI-MS Sample Analysis Workflow



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Caption: General workflow for ESI-MS analysis of **5-Thiazolamine hydrochloride**.

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare a stock solution of **5-Thiazolamine hydrochloride** in an LC-MS grade solvent such as methanol or acetonitrile.
 - Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using a typical mobile phase (e.g., 50:50 acetonitrile:water).
 - To ensure efficient protonation of the amine group, it is standard practice to add a small amount of acid, such as 0.1% formic acid, to the final solution.
- Instrumentation and Analysis:

- The sample can be introduced into the mass spectrometer via direct infusion with a syringe pump or through a Liquid Chromatography (LC) system.[8]
- Ionization Mode: Set the instrument to operate in positive ion mode to detect the protonated molecule, $[M+H]^+$.
- Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-300) to identify the molecular ion.
- Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the isolated $[M+H]^+$ ion. This involves subjecting the ion to collision-induced dissociation (CID) to generate characteristic fragment ions.

Data Interpretation: Assembling the Molecular Puzzle

- Molecular Ion Peak ($[M+H]^+$): The free base, 5-aminothiazole, has a molecular formula of $C_3H_4N_2S$ and a monoisotopic mass of 100.0149 Da.[11] In positive mode ESI-MS, the analyte will be detected as the protonated species, $[C_3H_4N_2S + H]^+$.
 - Expected m/z: 101.0228
- Fragmentation Pattern (MS/MS): The fragmentation of the protonated 5-aminothiazole will provide a structural fingerprint. Based on the principles of amine and heterocycle fragmentation, several pathways are plausible:[12]
 - Loss of Ammonia (NH_3): A potential loss of ammonia from the protonated amine could occur.
 - Ring Cleavage: Heterocyclic rings can undergo characteristic cleavages. For thiazoles, this may involve the loss of small molecules like hydrogen cyanide (HCN) or thioformaldehyde (H_2CS). For related heterocyclic compounds, the loss of small, stable neutral molecules is a common fragmentation pathway.[13][14]

Analysis Type	Ion	Expected m/z (Monoisotopic)	Interpretation
Full Scan MS	$[M+H]^+$	101.0228	Protonated molecular ion of the free base.
Tandem MS (MS/MS)	Fragment 1	Varies	Result of neutral loss (e.g., NH_3 , HCN)
Fragment 2	Varies		Result of thiazole ring cleavage

Conclusion

The combined application of Nuclear Magnetic Resonance spectroscopy and Electrospray Ionization Mass Spectrometry provides a robust and definitive method for the structural characterization of **5-Thiazolamine hydrochloride**. NMR delivers precise information on the atomic connectivity and chemical environment, confirming the core structure, while MS validates the molecular weight and offers further structural proof through fragmentation analysis. The protocols and interpretive guidelines detailed in this note offer a comprehensive framework for researchers to confidently and accurately analyze this important chemical entity.

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